molecular formula C18H24N2O4 B2724117 Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1934773-84-8

Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B2724117
CAS No.: 1934773-84-8
M. Wt: 332.4
InChI Key: IBSPSKWNPZLNEP-UHFFFAOYSA-N
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Description

Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate is a spirocyclic compound featuring a unique 5-azaspiro[2.3]hexane core. The structure includes two key functional groups: a benzyl ester at the 5-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position. The spiro[2.3]hexane system consists of a three-membered ring fused to a five-membered azaspiro ring, introducing significant conformational rigidity.

Properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.3]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-15(21)19-14-9-18(14)11-20(12-18)16(22)23-10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSPSKWNPZLNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Double Allylic Alkylation of Imine Derivatives

A one-pot double allylic alkylation, adapted from MDPI-reported protocols, enables spirocycle formation. For example:

  • Substrate : Imine analogs of glycine.
  • Catalyst : Chinchonidine-derived asymmetric catalysts.
  • Conditions : THF, −78°C to room temperature.
  • Yield : 78% (after acid workup).

This method leverages stereochemical control to generate the spiro center, critical for subsequent functionalization.

Ring-Closing Metathesis (RCM)

Industrial-scale approaches, as noted in patents, utilize RCM with Grubbs catalysts:

  • Precursor : Di-allyl amine derivatives.
  • Catalyst : Grubbs II (5 mol%).
  • Solvent : Dichloromethane, reflux.
  • Yield : 65–70%.

RCM offers scalability but requires rigorous purification to remove catalyst residues.

Boc Protection of the Amine Group

The spirocyclic amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv).
  • Solvent : Dichloromethane, 0°C to room temperature.
  • Reaction Time : 4–6 hours.
  • Yield : >90%.

Mechanistic Insight : The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O. Steric hindrance from the spiro structure necessitates prolonged reaction times compared to linear amines.

Benzyl Esterification of the Carboxylate

The final step involves introducing the benzyl ester, typically via two routes:

Direct Esterification with Benzyl Bromide

  • Reagents : Benzyl bromide (1.5 equiv), NaH (2.0 equiv).
  • Solvent : THF, 0°C to reflux.
  • Yield : 68–75%.

Carbodiimide-Mediated Coupling

For carboxylate precursors, EDCI/HOBt coupling is employed:

  • Reagents : EDCI (1.1 equiv), HOBt (1.1 equiv), DIPEA (3.0 equiv).
  • Solvent : DMF, room temperature.
  • Yield : 83–86%.

Industrial-Scale Optimization

Large-scale production (Evitachem, Kishida Chemical) emphasizes:

  • Continuous Flow Reactors : For exothermic steps (e.g., Boc protection).
  • Automated Synthesis Platforms : To minimize human error in multi-step sequences.
  • Purification : Centrifugal partition chromatography (CPC) for high-purity batches (>99.5%).

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Source
Spirocycle Formation Imine alkylation, chinchonidine catalyst 78
Boc Protection Boc₂O, DMAP, DCM 90
Benzyl Esterification Benzyl bromide, NaH, THF 75
Carbodiimide Coupling EDCI/HOBt, DIPEA, DMF 86

Challenges and Solutions

  • Steric Hindrance : The spiro structure slows Boc protection; using excess Boc₂O (1.5 equiv) improves yields.
  • Racemization : Chiral centers require low-temperature conditions (−40°C) during esterification.
  • Scale-Up : Flow reactors mitigate heat dissipation issues in cyclization steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of benzylated derivatives or deprotected amines.

Scientific Research Applications

Chemistry

Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate serves as a critical building block for synthesizing more complex molecules. Its unique spirocyclic structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

This compound has been studied for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Medicine

In medicinal chemistry, this compound is investigated as a precursor for drug development. Its unique structure may contribute to the development of new therapeutics targeting specific diseases. Preliminary studies suggest potential applications in treating conditions related to enzyme dysfunctions .

Industry

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in agrochemicals and polymer science, where it can be incorporated into larger chemical frameworks to enhance performance characteristics .

Data Table: Chemical Reactions

Reaction TypeDescriptionExample Reagents
Oxidation Conversion of alcohols to ketones or aldehydesPotassium permanganate
Reduction Reduction of carbonyl groupsLithium aluminum hydride
Substitution Nucleophilic substitution at benzyl or amine groupsSodium borohydride

A study evaluated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibits inhibitory effects on certain enzymes, suggesting its potential as a therapeutic agent .

Case Study 2: Synthetic Applications

In another research project, this compound was employed as a starting material for synthesizing novel spirocyclic derivatives. The synthesized derivatives demonstrated enhanced biological activity compared to their precursors, highlighting the significance of this compound in drug discovery processes .

Mechanism of Action

The mechanism of action of Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural, functional, and physicochemical differences between Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate and related compounds:

Compound Spiro Ring System Key Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Applications References
This compound [2.3] Boc-amino, benzyl ester Not explicitly listed ~219 (exact mass: 219.10) Conformational rigidity; peptide synthesis
tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate [2.3] Boc group, oxygen (oxa) instead of aza C₉H₁₅NO₃ 185.223 Simpler spiro system; lacks amino functionality
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate [2.4] Boc group, oxygen (oxa), larger spiro system C₉H₁₅NO₃ 185.223 Increased ring size; altered strain/reactivity
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid [2.4] Boc-amino, carboxylic acid Not explicitly listed Not listed Carboxylic acid functionality; drug intermediate
tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate Bicyclo[2.1.1] Benzyloxycarbonyl (Cbz) amino, bicyclic system C₁₈H₂₄N₂O₄ 332.39 Bicyclic framework; dual protecting groups
tert-Butyl 1-(6-methyl-dioxazaborocan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate [2.3] Boron-containing heterocycle C₁₄H₂₁BN₂O₆ 338.17 Boronate ester; specialized coupling applications

Key Observations:

Bicyclic analogs (e.g., ) replace the spiro system with fused rings, altering spatial geometry and steric effects .

Functional Group Differences: The Boc-amino group in the target compound contrasts with oxa (oxygen) analogs (), which lack nitrogen-based reactivity . Benzyl esters (target compound) offer orthogonal deprotection compared to tert-butyl esters (), enabling sequential functionalization .

Physicochemical Properties :

  • The target compound’s exact mass (219.10) suggests intermediate lipophilicity between smaller spiro systems (e.g., 185.22 in ) and bulkier bicyclic derivatives (332.39 in ) .
  • Boron-containing derivatives () introduce unique electronic properties, though they diverge significantly from the target’s structure .

Synthetic Utility :

  • Boc protection in the target compound mirrors strategies in (peptide coupling) and (dual protection), highlighting its role in stabilizing amines during synthesis .

Biological Activity

Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate is a complex organic compound with a molecular formula of C18H24N2O4 and a molecular weight of 332.39 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a precursor in drug development and as a building block for synthesizing more complex molecules.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant for its biological activity. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it versatile in synthetic applications.

PropertyValue
Molecular FormulaC18H24N2O4
Molecular Weight332.39 g/mol
CAS Number1934773-84-8
IUPAC NameBenzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.3]hexane-5-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It may act as an inhibitor or modulator of specific enzymes or receptors, impacting several biochemical pathways. The exact mechanisms depend on the target molecules and the biological context in which the compound is used.

Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. Further research is needed to quantify this effect and identify specific microbial targets.
  • Cytotoxicity Studies : In vitro studies have shown that derivatives of spirocyclic compounds can affect cell viability and proliferation in cancer cell lines. The specific cytotoxic effects of this compound are still under investigation, but initial findings suggest potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, studies on similar compounds have demonstrated inhibition of proteases and kinases, which are crucial for various cellular processes.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of spirocyclic compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology found that spirocyclic derivatives exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further evaluated for its antimicrobial properties.

Q & A

Q. How can the synthesis of this spiro compound be optimized to improve yield and purity?

Methodological Answer: Synthetic routes often involve ring-closing strategies for the 5-azaspiro[2.3]hexane core, followed by sequential protection of the amino and carboxyl groups. Key steps include:

  • Spiro ring formation : Use of intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) to construct the azaspiro system .
  • Boc protection : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DMAP to protect the secondary amine .
  • Benzyl esterification : Activation of the carboxylic acid with DCC/HOBt, followed by coupling with benzyl alcohol .
    Optimize reaction times and stoichiometry (e.g., 1.2 equivalents of (Boc)₂O) to minimize side products. Monitor progress via TLC or LC-MS .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm spiro ring geometry and Boc/benzyl group integration. Key signals include tert-butyl protons (δ ~1.4 ppm) and benzyl aromatic protons (δ ~7.3 ppm) .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) to verify molecular ion peaks (calculated for C₁₉H₂₄N₂O₅: [M+H]⁺ = 361.1763) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How do reaction conditions affect the stability of the Boc and benzyl protecting groups in this compound?

Methodological Answer:

  • Boc group stability : Labile under acidic conditions (e.g., TFA/DCM) but stable in basic or neutral environments. Avoid prolonged exposure to Lewis acids (e.g., AlCl₃) during spiro ring formation .
  • Benzyl ester stability : Susceptible to hydrogenolysis (H₂/Pd-C) or nucleophilic cleavage (e.g., LiOH/THF). Use milder bases (e.g., NaHCO₃) in coupling reactions to prevent premature deprotection .
    Contradiction Note : Some protocols report benzyl ester stability in TFA, while others note partial cleavage; confirm via controlled experiments .

Q. What strategies resolve stereochemical ambiguities in the spiro core during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials to enforce spiro center configuration .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) to unambiguously assign stereochemistry .
  • Dynamic NMR : Monitor ring-flipping barriers at low temperatures (−90°C) to infer conformational rigidity .

Q. How can this compound serve as a building block in peptidomimetic drug discovery?

Methodological Answer:

  • Conformational restriction : The spiro system mimics peptide β-turns, enhancing target binding affinity. Incorporate into protease inhibitors via solid-phase synthesis .
  • Deprotection protocols : Sequential removal of Boc (TFA) and benzyl (H₂/Pd-C) groups to expose free amine and carboxylate for further functionalization .
  • Case study : Analogous spiro-Boc compounds show activity against HIV-1 protease (IC₅₀ < 100 nM) .

Q. How do conflicting reports on solubility and stability impact experimental design?

Contradiction Analysis:

  • Solubility discrepancies : Some studies report solubility in DMSO (>50 mg/mL), others in THF. Pre-saturate solvents and use sonication to ensure reproducibility .
  • Stability in storage : Store under inert gas (Ar) at −20°C to prevent hydrolysis. Conflicting data on shelf life (3–6 months) suggest batch-specific degradation; validate via accelerated stability testing (40°C/75% RH for 14 days) .

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